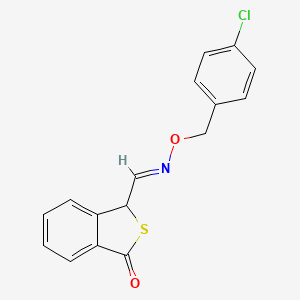

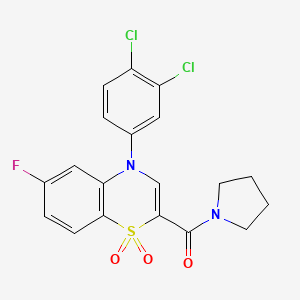

![molecular formula C22H24N2O3 B2353906 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one CAS No. 902311-76-6](/img/structure/B2353906.png)

4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives can exhibit a wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yields the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, two salts derived from N-(4-methoxyphenyl)piperazine crystallize with six independent molecular species in the asymmetric unit. In each compound, multiple hydrogen bonds link these components into complex sheets .Chemical Reactions Analysis

While specific chemical reactions involving “4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” are not available, related compounds have been studied. For instance, compound 1h, 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-alpha]pyridine, bound at 5-HT1A sites with nanomolar affinity .Scientific Research Applications

Neuroprotective Potential

This compound has shown potential in neuroprotection. It has been found to have protective effects against Aluminium-induced neurotoxicity . The study revealed significant alterations in the short-term memory and anxiety levels in rats treated with Aluminium, which was improved after treatment with the compound .

Acetylcholinesterase Inhibitor

The compound has been screened for its efficacy as an acetylcholinesterase inhibitor (AChEI) through in silico and in vitro studies . AChEIs are drugs that increase the levels of acetylcholine, a neurotransmitter, by inhibiting its breakdown. This makes it potentially useful in the treatment of diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

The compound has shown promising antimicrobial activity . The docking simulation of the compound towards the oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Functionalization of Pyrazolylvinyl Ketones

The compound has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . This reaction is a useful method for the synthesis of various organic compounds.

Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives

The compound has been used in the preparation of cyclic amine substituted Tröger’s base derivatives . Tröger’s base is a useful compound in organic chemistry due to its unique structure and reactivity.

Modulation of Pharmacokinetic Properties

Piperazine, a structural motif in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This makes the compound potentially useful in the development of new drugs with improved pharmacokinetic profiles .

Future Directions

The future directions for research on “4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” and similar compounds could involve further exploration of their biological activity and potential applications in the treatment of various disorders. For instance, alpha1-adrenergic receptors, which are targeted by similar compounds, are a significant target for various neurological conditions treatment .

properties

IUPAC Name |

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-16-7-8-20-18(13-16)17(14-22(25)27-20)15-23-9-11-24(12-10-23)19-5-3-4-6-21(19)26-2/h3-8,13-14H,9-12,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXKDGLSQFMHQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

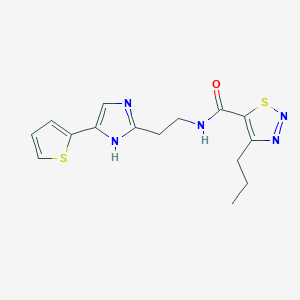

![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)

![3-Methyl-6-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353827.png)

![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)

![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2353844.png)

![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)